molecular formula C7H6N4S2 B1237059 [(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea

[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea

Cat. No. B1237059
M. Wt: 210.3 g/mol
InChI Key: JGKRSFYTHYYJNX-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citenazone is a thiosemicarbazone derivative with activity against variola virus.

Scientific Research Applications

1. Use in Organic Synthesis

[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea has been utilized in organic synthesis, specifically in the [3+2] cycloaddition of donor-acceptor cyclopropanes, facilitating the efficient production of diverse 2-amino-4,5-dihydrothiophenes. This method, using thiourea as a reagent, provides a C=S double bond and functions in multiple roles, including as an amino source and a decarbalkoxylation reagent. The process undergoes a sequential cycloaddition/deamination/decarboxylation reaction (Xie et al., 2019).

2. Anticancer Applications

Research has shown that certain thiourea derivatives, including those similar to [(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea, demonstrate significant anticancer activity. For instance, thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties have been synthesized and tested for cytotoxic effects on various cancer cell lines, with some exhibiting strong results surpassing reference drugs (Al-Harbi et al., 2019).

3. Involvement in Antioxidant Activity

Benzothiazole and thiourea compounds, potentially including derivatives of [(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea, have demonstrated antioxidant properties. These compounds have been shown to inactivate reactive chemical species through their antioxidant activities, offering potential for therapeutic applications (Cabrera-Pérez et al., 2016).

4. Anticonvulsant Activity

Some thiourea derivatives, closely related to the compound , have been evaluated for their anticonvulsant activity. Studies have demonstrated their potential therapeutic applications in treating seizures, indicating a promising direction for future research and drug development (Karakuş et al., 2009).

5. Antibacterial Properties

Thiourea-containing compounds have shown notable antibacterial efficacy. For example, a study reported the synthesis and evaluation of thiourea-containing compounds with significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications of thiourea derivatives as antibiotics (Dolan et al., 2016).

properties

Molecular Formula

C7H6N4S2

Molecular Weight

210.3 g/mol

IUPAC Name

[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H6N4S2/c8-3-5-1-2-6(13-5)4-10-11-7(9)12/h1-2,4H,(H3,9,11,12)/b10-4-

InChI Key

JGKRSFYTHYYJNX-WMZJFQQLSA-N

Isomeric SMILES

C1=C(SC(=C1)C#N)/C=N\NC(=S)N

SMILES

C1=C(SC(=C1)C#N)C=NNC(=S)N

Canonical SMILES

C1=C(SC(=C1)C#N)C=NNC(=S)N

synonyms

citenazone
HOE 105

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea
Reactant of Route 2
[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea

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